molecular formula C23H18N2O3 B250772 N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B250772
M. Wt: 370.4 g/mol
InChI Key: IAOSTUBPKZGHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as MBP-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBP-3 belongs to the class of benzofuran derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may exert its anticancer effects by inducing cell death.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It has also been shown to inhibit the production of ROS, which are known to contribute to oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It is also stable under a range of conditions, allowing for long-term storage and use in experiments. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide. One area of research is to investigate its potential as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Another area of research is to investigate its potential as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its effects on other biological pathways. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which will be important for its development as a therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to form the corresponding amide. The amide is then subjected to a Friedel-Crafts acylation reaction with 2-benzofuran carboxylic acid to yield this compound. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

N-{4-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to possess anticancer properties, making it a potential candidate for cancer therapy.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-15-6-2-4-8-19(15)22(26)24-17-10-12-18(13-11-17)25-23(27)21-14-16-7-3-5-9-20(16)28-21/h2-14H,1H3,(H,24,26)(H,25,27)

InChI Key

IAOSTUBPKZGHIT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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